molecular formula C12H7ClN4OS B11483187 N-(5-chloropyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

N-(5-chloropyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B11483187
M. Wt: 290.73 g/mol
InChI Key: XYXWFCMSTNWQPA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a benzothiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 5-chloro-2-aminopyridine with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The mixture is cooled to -78°C and triflic anhydride is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-(5-chloro-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxylic acid.

    Reduction: Formation of N-(5-chloro-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxamide.

    Substitution: Formation of N-(5-substituted-2-pyridinyl)-2,1,3-benzothiadiazole-5-carboxamide.

Scientific Research Applications

N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for cell survival, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide
  • N-(5-chloro-2-pyridinyl)-2-(4-morpholinyl)-5-nitrobenzamide

Uniqueness

N-(5-CHLORO-2-PYRIDINYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its benzothiadiazole ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H7ClN4OS

Molecular Weight

290.73 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C12H7ClN4OS/c13-8-2-4-11(14-6-8)15-12(18)7-1-3-9-10(5-7)17-19-16-9/h1-6H,(H,14,15,18)

InChI Key

XYXWFCMSTNWQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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